

Amberlite™ IRC-50: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Amberlite IRC50

Cat. No.: B567941

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amberlite™ IRC-50, a weakly acidic cation exchange resin. The information is tailored for researchers, scientists, and drug development professionals who utilize chromatographic separation techniques for the purification of pharmaceutical compounds. This document consolidates critical data on the resin's properties, safety information, and provides a foundational experimental protocol for its application in ion-exchange chromatography.

Core Properties of Amberlite™ IRC-50

Amberlite™ IRC-50 is a macroporous ion exchange resin composed of a methacrylic acid-divinylbenzene copolymer with carboxylic acid functional groups.^{[1][2]} Its beaded form and specific physical and chemical properties make it a versatile tool in various purification processes, including water treatment and, significantly for the target audience, the purification of antibiotics and other pharmaceutical products.^{[1][3][4]}

Physical and Chemical Properties

The following tables summarize the key quantitative data for Amberlite™ IRC-50, compiled from various sources.

Physical Property	Value	Reference
Physical Form	Beads	
Color	Beige to White	
Particle Size	16 - 50 mesh (297 - 1190 μm)	[5]
Harmonic Mean Size	0.280 to 0.700 mm	
Uniformity Coefficient	<2.0	
Particle Size < 0.300 mm	< 8.0%	
Particle Size > 1.180 mm	< 5.0%	
Water Retention Capacity (H+ form)	43.0 to 53.0%	
Wet True Density	1.15 - 1.20 g/mL	[6]
Wet Apparent Density	0.70 - 0.80 g/mL	[6]
Maximum Operating Temperature	100 °C	[6]

Chemical Property	Value	Reference
Matrix	Methacrylic acid-divinylbenzene copolymer	[1][2]
Functional Group	Carboxylic acid (-COOH)	[1][6]
Total Exchange Capacity (H+ form)	≥3.0 meq/mL	[5]
Total Exchange Capacity (dry)	≥10.8 mmol/g	[6]
Volume Total Capacity (H+ form)	>3.0 eq/L	[7]
Operating pH Range	5 - 14	[6]
Ionic Form as Shipped	H+	[6]
Solubility	Insoluble in water	[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Amberlite™ IRC-50. The Material Safety Data Sheet (MSDS) indicates that the resin may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[8]

First Aid Measures:[8]

- Eyes: Flush with plenty of water for at least 15 minutes.
- Skin: Wash with soap and water.
- Ingestion: Do not induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.
- Inhalation: Move to fresh air.

Handling and Storage:

- Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

- Avoid generating dust.[8]
- Incompatible with strong oxidizing agents.[8]

Experimental Protocols: Cation-Exchange Chromatography

While specific protocols are highly dependent on the target molecule, the following provides a general methodology for the use of Amberlite™ IRC-50 in the purification of positively charged molecules such as peptides or certain active pharmaceutical ingredients (APIs).

Column Preparation and Equilibration

- **Resin Slurry Preparation:** Prepare a slurry of Amberlite™ IRC-50 in the desired equilibration buffer (e.g., a low ionic strength buffer at a pH below the isoelectric point (pI) of the target molecule). Allow the resin to swell fully.
- **Column Packing:** Pour the slurry into a suitable chromatography column. Allow the resin to settle, and then pass several column volumes of the equilibration buffer through the column to ensure a uniformly packed bed.
- **Equilibration:** Continue to wash the column with the equilibration buffer until the pH and conductivity of the eluate match that of the buffer.

Sample Loading and Elution

- **Sample Preparation:** Dissolve the crude sample in the equilibration buffer. Ensure the pH of the sample is adjusted to facilitate binding to the cation exchange resin.
- **Sample Loading:** Apply the prepared sample to the top of the equilibrated column.
- **Washing:** Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
- **Elution:** Elute the bound target molecule by increasing the ionic strength (salt gradient) or the pH of the buffer. This can be done in a stepwise or linear gradient fashion.

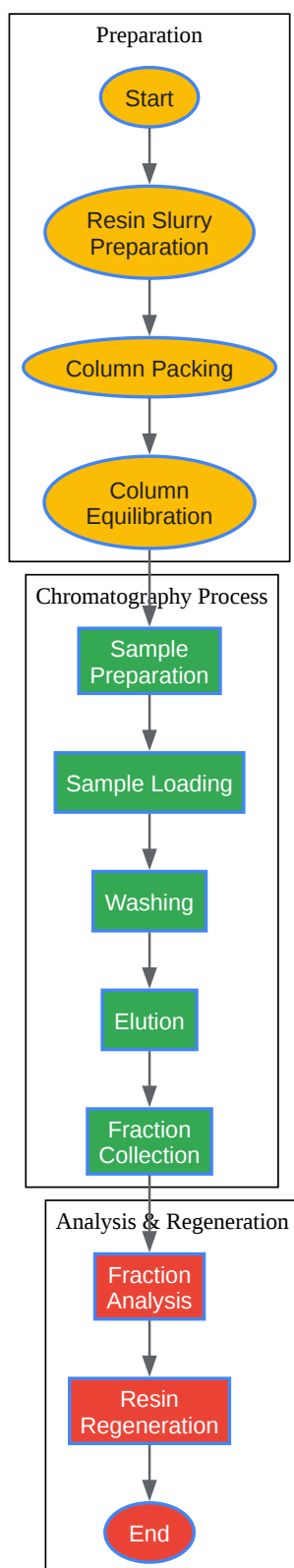
- **Fraction Collection:** Collect the eluate in fractions and analyze for the presence of the target molecule using appropriate techniques (e.g., UV-Vis spectroscopy, HPLC).

Regeneration

After elution, the resin can be regenerated for reuse by washing with a high ionic strength salt solution, followed by a wash with deionized water, and then re-equilibration with the starting buffer.

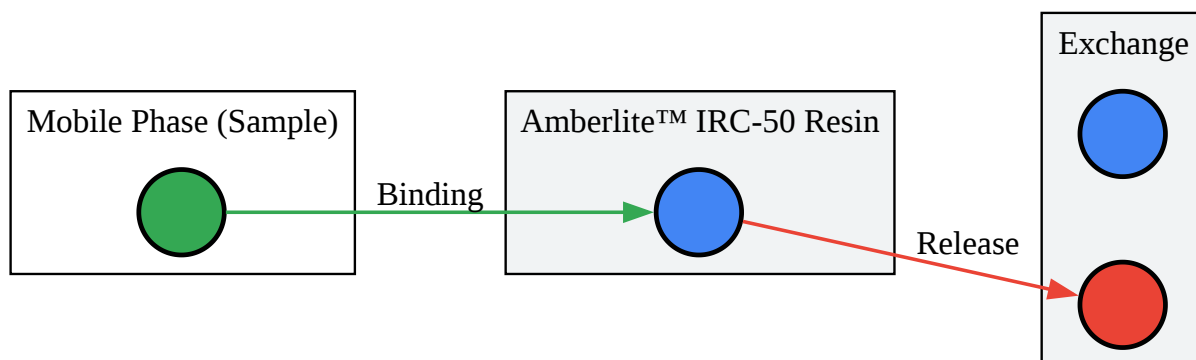
Visualizing the Workflow

The following diagrams illustrate the logical workflow of a typical cation-exchange chromatography process and the fundamental principle of ion exchange.



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Caption: Logical workflow for a typical ion-exchange chromatography experiment.



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